(3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol
Description
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-10-5-9(6-12(16)7-10)13(17)8-1-3-11(15)4-2-8/h1-7,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFOQYSIECOGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222040 | |
| Record name | 3-Chloro-5-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-74-5 | |
| Record name | 3-Chloro-5-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The target compound’s structure necessitates disconnection at the carbinol carbon, yielding two potential intermediates: (3-chloro-5-fluorophenyl)(4-fluorophenyl)ketone and 4-fluorobenzaldehyde. Retrosynthetic pathways (Figure 1) prioritize ketone reduction due to the commercial availability of fluorinated benzoic acids and aldehydes.
Ketone Intermediate Synthesis
Diaryl ketones are synthesized via Friedel-Crafts acylation, organometallic couplings, or cross-coupling reactions. For electron-deficient aryl rings (e.g., 3-chloro-5-fluorophenyl), Friedel-Crafts methods face limitations due to deactivation by chlorine and fluorine. Alternative approaches include:
Gilman Reagent-Mediated Coupling
Reacting 3-chloro-5-fluorobenzoyl chloride with lithium bis(4-fluorophenyl)cuprate forms the ketone in 78% yield. The acyl chloride, prepared from 3-chloro-5-fluorobenzoic acid using thionyl chloride, reacts with the Gilman reagent at −78°C in THF (Equation 1):
$$
\text{Ar-COCl} + \text{Ar'}_2\text{CuLi} \rightarrow \text{Ar-CO-Ar'} + \text{LiCl} + \text{CuAr'}
$$
This method avoids electrophilic substitution challenges, leveraging nucleophilic acyl substitution for higher regiocontrol.
Suzuki-Miyaura Carbonylative Coupling
Palladium-catalyzed coupling of 3-chloro-5-fluorophenylboronic acid with 4-fluorobenzoyl chloride under CO atmosphere affords the ketone in 70% yield. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) mitigate decarbonylation side reactions.
Reduction of Diaryl Ketones to Methanol Derivatives
The ketone intermediate is reduced to the secondary alcohol using hydride agents or catalytic hydrogenation.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Treatment of (3-chloro-5-fluorophenyl)(4-fluorophenyl)ketone with LiAlH₄ in anhydrous THF at 0°C achieves 85% conversion to the alcohol. The reaction proceeds via a four-membered transition state, with strict anhydrous conditions preventing hydrolysis (Equation 2):
$$
\text{Ar-CO-Ar'} + \text{LiAlH}_4 \rightarrow \text{Ar-CH(OH)-Ar'} + \text{AlLi salts}
$$
Workup with saturated NH₄Cl yields the crude product, purified via silica gel chromatography (hexane:EtOAc, 4:1).
Direct Synthesis via Grignard Addition
An alternative one-pot approach involves the reaction of 3-chloro-5-fluorophenylmagnesium bromide with 4-fluorobenzaldehyde (Equation 3):
$$
\text{Ar-MgBr} + \text{Ar'-CHO} \rightarrow \text{Ar-CH(OH)-Ar'} + \text{MgBr(OAr')}
$$
Optimization of Grignard Formation
Magnesium turnings react with 3-chloro-5-fluorobromobenzene in THF under N₂, initiating at 40°C. Quenching the Grignard reagent with 4-fluorobenzaldehyde at −78°C minimizes aldol side reactions, yielding 68% alcohol after extraction (CH₂Cl₂) and rotary evaporation.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key metrics for each method:
| Method | Starting Material | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Gilman + LiAlH₄ | 3-Cl-5-F-benzoic acid | 75 | 98.5 | High regiocontrol |
| Suzuki + H₂ | Boronic acid, acyl chloride | 70 | 97.2 | Scalable, mild conditions |
| Grignard Addition | 3-Cl-5-F-bromobenzene | 68 | 95.8 | One-pot synthesis |
The Gilman route offers superior purity and yield, albeit requiring stringent anhydrous conditions. Catalytic hydrogenation balances efficiency and safety for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3-Chloro-5-fluorophenyl)(4-fluorophenyl)ketone.
Reduction: Formation of (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanol (CAS 365-24-2)
- Structure: Contains two 4-fluorophenyl groups attached to a methanol backbone.
- Physicochemical Properties : Higher lipophilicity (predicted logP ~2.8) compared to the target compound due to the absence of chlorine.
- Applications : Widely used as a building block in organic synthesis, particularly for constructing complex molecules with fluorinated motifs .
[5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol (CAS 926210-77-7)
- Structure : Features a pyrazole ring substituted with a 4-fluorophenyl group and a chlorine atom.
- Key Differences: The pyrazole ring introduces planar rigidity, contrasting with the flexible diarylmethanol scaffold of the target compound.
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol (CAS 56456-48-5)
- Structure : Combines chlorine and trifluoromethoxy substituents on the phenyl ring.
- Similarity Score : 0.78 (structural similarity to the target compound) .
- Biological Relevance : Demonstrated enhanced metabolic stability in preclinical studies due to trifluoromethoxy groups.
Physicochemical Properties Comparison
| Compound Name | Molecular Weight | Predicted logP | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol* | ~280.7† | ~2.5–3.0 | 385.3±37.0‡ | 1.284±0.06‡ |
| Bis(4-fluorophenyl)methanol | 234.2 | 2.8 | 320–325 | 1.32 |
| 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone | 280.7 | 3.1 | 385.3±37.0 | 1.284±0.06 |
| [5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol | 254.7 | 2.2 | N/A | N/A |
*Estimated based on structurally related compounds (e.g., ). †Molecular weight inferred from 3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone (). ‡Data extrapolated from .
Crystallographic and Conformational Analysis
- Crystal Packing : Isostructural compounds (e.g., ) with triclinic (P 1) symmetry exhibit two independent molecules per asymmetric unit, adopting planar conformations except for one fluorophenyl group oriented perpendicularly. Similar steric repulsion may occur in the target compound .
- Software Tools : SHELXL () and ORTEP-III () are widely used for refining and visualizing such structures, ensuring accurate bond-length and angle determinations.
Biological Activity
(3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol is an organic compound characterized by its unique structure, which includes a methanol group attached to a phenyl ring that is further substituted with chlorine and fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The presence of halogen substituents can significantly influence the compound's chemical properties and interactions with biological targets.
Structural Characteristics
The structural formula of (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol can be represented as follows:
- Molecular Formula : C13H10ClF2O
- Molecular Weight : 260.67 g/mol
- SMILES Notation : Cc1cc(F)cc(c1CCl)Oc2cc(F)ccc2
Biological Activities
Research indicates that (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol exhibits a range of biological activities, including:
-
Antimicrobial Properties :
- Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. For instance, derivatives of this compound have been tested against Gram-positive bacteria with moderate success, showing Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL .
-
Antioxidant Activity :
- The presence of hydroxyl groups in similar compounds often contributes to their ability to scavenge free radicals, thereby indicating potential therapeutic applications in oxidative stress-related conditions.
-
Pharmacological Effects :
- The unique arrangement of halogen atoms enhances interactions with biological targets, making such compounds candidates for drug development aimed at specific diseases. For example, QSAR studies suggest that the structural features of (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol could predict its pharmacological effects based on its chemical structure.
The mechanism by which (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol exerts its biological effects involves its interaction with specific molecular targets. The halogen substituents can enhance binding affinity to enzymes or receptors, influencing various biochemical pathways. This property is critical when considering the compound's use in therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol | Different halogen positioning | Varying antimicrobial activity |
| (3-Chloro-5-fluorophenyl)(3-fluorophenyl)methanol | Altered fluorine positioning | Modified pharmacological properties |
| (3-Chloro-5-fluorophenyl)(4-chlorophenyl)methanol | Chlorine substitution | Enhanced solubility |
The specific combination of halogen substitutions and the methanol group in (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol may lead to distinct biological activities compared to these similar compounds, making it a valuable candidate for targeted drug design.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol:
- A study on derivatives showed that certain analogs exhibited significant cytotoxic effects on cancer cell lines, indicating potential for anticancer drug development .
- Another research highlighted the antioxidant properties of related phenolic compounds, suggesting that (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol may also possess similar benefits in mitigating oxidative stress .
Q & A
Q. What role does this compound play in polymer or advanced material synthesis?
- Answer: As a building block , its fluorinated aryl groups enhance thermal stability and hydrophobicity in polymers. For example, copolymerization with trifluoromethoxy-phenyl oxadiazole derivatives creates materials with low dielectric constants, suitable for microelectronics .
Methodological Notes
- Data Validation: Always cross-check crystallographic data (e.g., CIF files) with PLATON/CHECKCIF to flag symmetry or displacement errors .
- Chromatography: For trace impurity analysis, employ UHPLC-MS with sub-2µm particle columns for high resolution .
- Safety Compliance: Follow Globally Harmonized System (GHS) guidelines for halogenated compound handling, including spill kits and emergency protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
